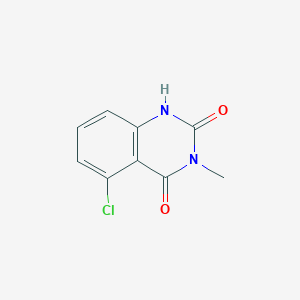
5-chloro-3-methyl-2,4(1H,3H)-quinazolinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-chloro-3-methyl-2,4(1H,3H)-quinazolinedione, also known as CMQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. CMQ belongs to the quinazoline family of compounds and has a molecular formula of C9H7ClN2O2.
Scientific Research Applications
Synthesis and Potential Biological Activity
Research has demonstrated the synthesis of new quinazoline derivatives, including compounds with chloro and methyl groups, which are expected to exhibit significant biological activity. A study by Párkányi and Schmidt (2000) focused on synthesizing quinazoline derivatives with potential biological activities by utilizing chlorosubstituted anthranilic acids and acetic anhydride as starting materials. These compounds are characterized by their melting points, elemental analyses, and spectroscopic data, indicating their promise for biological applications (Párkányi & Schmidt, 2000).
Antimicrobial and Anti-inflammatory Properties
Dash et al. (2017) reported the design, synthesis, and preliminary pharmacological screening of novel quinazoline derivatives, highlighting their antimicrobial, analgesic, and anti-inflammatory activities. The study suggests that modifications at the 3rd position of the quinazoline ring enhance antimicrobial and anti-inflammatory effects, with certain compounds showing promising profiles for further development (Dash et al., 2017).
Ligands for 5-HT3 Receptors
Verheij et al. (2012) explored the synthesis and structure–activity relationships of quinazoline derivatives as ligands for the 5-HT3 receptor, a therapeutic target for various conditions. This research identified high affinity ligands, contributing to the understanding of pharmacophore models for 5-HT3 ligands and offering insights for ligand-receptor binding predictions (Verheij et al., 2012).
Antimicrobial Peptide Derivatives
A study by Kapoor et al. (2017) synthesized amino acid/peptide derivatives of quinazolin-3(4H)-one, evaluating their antimicrobial potential. The findings indicate moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting these derivatives as promising antimicrobial agents (Kapoor et al., 2017).
Tubulin-Polymerization Inhibitors
Wang et al. (2014) investigated 4-(N-cycloamino)phenylquinazolines as novel inhibitors of tubulin polymerization, targeting the colchicine site. This research uncovered compounds with high cytotoxic activity and significant potency against tubulin assembly, offering a foundation for developing new anticancer agents (Wang et al., 2014).
properties
IUPAC Name |
5-chloro-3-methyl-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-12-8(13)7-5(10)3-2-4-6(7)11-9(12)14/h2-4H,1H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MALRRQSYXWVSJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=CC=C2Cl)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2S,4R)-4-[(2-Methylpropan-2-yl)oxy]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid](/img/structure/B2771154.png)

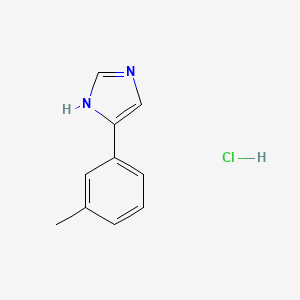
![methyl (2E)-2-{[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]hydrazono}propanoate](/img/structure/B2771161.png)

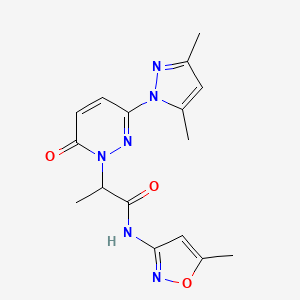
![4-Chloro-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B2771166.png)
![6-Methylspiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride](/img/structure/B2771167.png)
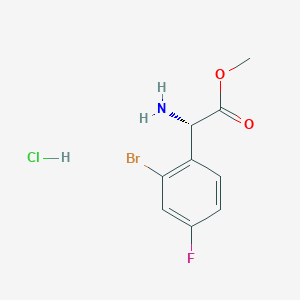
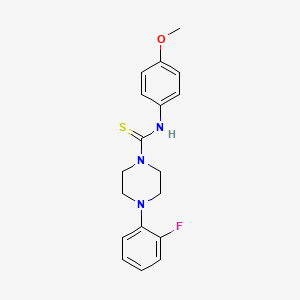
![3-(3-methoxypropyl)-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2771170.png)
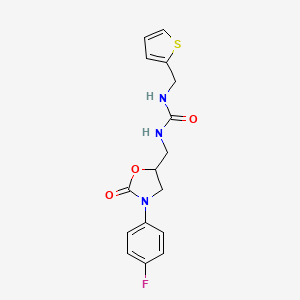
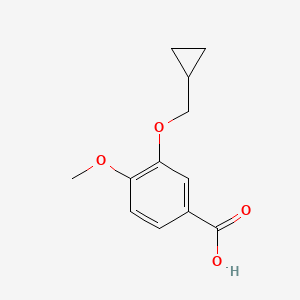
![N-(4-bromophenyl)-6-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2771176.png)